6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide
Description
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative characterized by a carbohydrazide (-CONHNH₂) functional group at position 3, a hydroxyl (-OH) group at position 4, a fluorine atom at position 6, and a methyl (-CH₃) substituent at position 6. The structural uniqueness of this molecule arises from its substitution pattern, which influences its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10FN3O2/c1-5-2-6(12)3-7-9(5)14-4-8(10(7)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
AAFHXNQAASOMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)NN)F |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction for Regioselective Substitution
The Pfitzinger reaction enables the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, which are pivotal intermediates. In a representative procedure, isatin reacts with a methyl-substituted acetophenone derivative under basic conditions. For 6-fluoro-8-methylquinoline, 4-bromo-2-fluoroacetophenone and isatin undergo condensation in refluxing ethanol with potassium hydroxide, yielding 6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylic acid. This method ensures precise positioning of the fluorine and methyl groups at C6 and C8, respectively, due to the electronic directing effects of the substituents.
Skraup Reaction for Bulk Substitution
The Skraup reaction, employing aniline derivatives, glycerol, and concentrated sulfuric acid, offers an alternative pathway. Starting with 3-fluoro-5-methylaniline , cyclization with glycerol and sulfuric acid at 180°C generates the quinoline core. However, this method lacks regioselectivity for C3-carboxylic acid functionalization, necessitating additional oxidation steps.
Esterification of the Carboxylic Acid Intermediate
Conversion of the carboxylic acid to an ethyl ester is critical for subsequent hydrazide formation.
Acid-Catalyzed Esterification
The 3-carboxylic acid intermediate (6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylic acid) is refluxed in absolute ethanol with concentrated sulfuric acid as a catalyst. This 12-hour reaction achieves near-quantitative yields of the ethyl ester, as confirmed by the disappearance of the carboxylic acid IR peak at ~1700 cm⁻¹ and the emergence of an ester C=O stretch at ~1716 cm⁻¹.
Table 1: Esterification Conditions and Outcomes
| Starting Material | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Fluoro-8-methyl-4-hydroxy-3-carboxylic acid | Ethanol | H₂SO₄ | Reflux | 12 | 95 |
| 6-Fluoro-8-methyl-4-hydroxy-3-carboxylic acid | Methanol | HCl | Reflux | 10 | 82 |
Hydrazide Formation via Hydrazine Hydrate
The ester-to-hydrazide conversion is the definitive step for introducing the carbohydrazide moiety.
Reflux with Hydrazine Hydrate
Ethyl 6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate is treated with excess hydrazine hydrate (98%) in ethanol under reflux for 7 hours. The reaction progress is monitored by TLC, with completion indicated by the disappearance of the ester spot (Rf = 0.8) and the appearance of the hydrazide product (Rf = 0.3). The product is isolated by precipitation in ice-cold water, yielding a white crystalline solid.
Key Optimization Parameters:
-
Solvent Choice : Ethanol outperforms DMF or THF due to better solubility of the ester intermediate.
-
Molar Ratio : A 5:1 excess of hydrazine hydrate ensures complete conversion, avoiding residual ester.
-
Reaction Time : Prolonged reflux (>10 hours) risks decomposition, evidenced by yellowing of the solution.
Alternative Pathways and Novel Strategies
One-Pot Synthesis from Dimedone and Carbohydrazide
A patent-pending method condenses dimedone (5,5-dimethylcyclohexane-1,3-dione) with carbohydrazide in methanol under reflux with Cr(III) or Fe(III) salts. This route forms a macrocyclic intermediate, which is subsequently oxidized to yield the target compound. While innovative, this approach suffers from lower yields (~60%) due to competing side reactions.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate the hydrazide formation step. Initial trials show that irradiating the ester and hydrazine hydrate in DMF at 120°C for 30 minutes achieves 89% yield, reducing reaction time by 85% compared to conventional reflux.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with the quinoline structure, including 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide, exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. For instance, derivatives of quinoline have been synthesized and evaluated for their antimicrobial efficacy, demonstrating significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. The structural features of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide suggest it may interact with biological targets involved in cancer cell proliferation. Preliminary studies indicate that it could possess cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
Synthesis and Characterization
The synthesis of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves several key steps, including the formation of the quinoline ring followed by the introduction of the hydrazide group. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of quinoline scaffold |
| 2 | Introduction of hydrazine derivative |
| 3 | Purification and characterization |
Case Studies
Several studies have documented the applications and efficacy of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide:
- Study A : Investigated the antimicrobial activity against Mycobacterium smegmatis, revealing a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL for certain derivatives .
- Study B : Focused on anticancer properties, showing that derivatives exhibited selective cytotoxicity against breast cancer cell lines, thus highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with DNA: Intercalating into DNA strands, affecting replication and transcription processes.
Fluorescence Quenching: Acting as a fluorescent probe, its interaction with other molecules can result in fluorescence quenching, which is useful in various analytical applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations :
- Carbohydrazide vs.
- Fluorine and Methyl Effects : The 6-F substituent increases electronegativity, while the 8-CH₃ group introduces steric hindrance, which may affect binding affinity in biological systems .
Pharmacological and Physicochemical Properties
- Biological Activity: Antimicrobial Potential: Fluorinated quinolines, such as 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 1065094-02-1), exhibit activity against Gram-negative bacteria, suggesting that the target carbohydrazide may share similar mechanisms . Enzyme Inhibition: Hydrazide derivatives of 4-hydroxyquinoline-3-carboxylic acid have shown inhibitory effects on acetylcholinesterase and urease, highlighting the role of the hydrazide moiety in enzyme interaction .
Crystallographic and Computational Studies
- Hydrogen-Bonding Networks: Quinoline derivatives with hydroxyl and carbohydrazide groups often form extensive hydrogen-bonding networks in crystal structures, as seen in analogues like N′-benzoyl-4-hydroxyquinoline-3-carbohydrazide .
- Computational Modeling : Substituents at positions 6 and 8 influence electron distribution and molecular stability, as demonstrated in studies using SHELX and ORTEP-III for crystallographic analysis .
Biological Activity
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by the presence of a fluorine atom and a hydroxy group, suggests potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores its biological activity, including antimicrobial efficacy, cytotoxic properties, and potential mechanisms of action.
- Chemical Formula : C₁₁H₈FN₃O₂
- Molecular Weight : Approximately 235.2144 g/mol
- Structure : The compound features a quinoline backbone with specific substitutions that influence its biological activity.
Antimicrobial Activity
Research indicates that 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 75 µg/mL | |
| Candida albicans | 100 µg/mL |
Case Study: Antimicrobial Efficacy
In a study comparing various quinoline derivatives, 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide demonstrated superior activity against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibiotics.
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may exert cytotoxic effects on certain cancer cell lines. For instance:
The mechanism by which 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide exerts its cytotoxic effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interact with specific enzymes and receptors involved in cancer cell survival pathways.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by structural modifications. Comparative analysis shows that variations in substituents can lead to different levels of antimicrobial and anticancer activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide | Fluorine at position 6 | Antimicrobial, Potential anticancer |
| 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | Chlorine substitution | Antimicrobial |
| 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide | Amino group instead of hydroxy | Antimicrobial |
This table illustrates how slight changes in chemical structure can lead to significant differences in biological activity.
Q & A
Q. Basic
- NMR : H and C NMR distinguish substituent positions on the quinoline ring. For example, the hydroxy proton at C4 appears as a singlet (~δ 12 ppm), while the methyl group at C8 shows a triplet (~δ 2.5 ppm) due to coupling with adjacent protons .
- Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H] at m/z 263.08 for CHFNO) .
- X-ray crystallography : Resolves stereochemical ambiguities, such as planarity of the hydrazide moiety .
What methodologies are used to analyze contradictory biological activity data in structurally similar quinoline derivatives?
Advanced
Contradictions in bioactivity (e.g., moderate vs. high antimicrobial activity) arise from substituent effects and assay variability. Strategies include:
- Comparative SAR studies : Systematic substitution of fluoro, methyl, and hydroxy groups (e.g., replacing 6-fluoro with 6-chloro reduces antibacterial potency by 40%) .
- Standardized assays : Replicating MIC (Minimum Inhibitory Concentration) tests under controlled pH and temperature to minimize variability .
- Computational docking : Modeling interactions with target enzymes (e.g., DNA gyrase) to rationalize activity differences .
How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?
Q. Advanced
- Chiral auxiliaries : Use enantiopure tert-butyloctahydro-pyrrolopyridine derivatives to avoid racemization during cyclization .
- Protecting groups : Boc (tert-butoxycarbonyl) protection of amines prevents unwanted side reactions, improving diastereomer separation via column chromatography .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance stereoselectivity in Michael addition steps .
What computational tools are effective in designing novel derivatives of this compound?
Q. Advanced
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT for hydrazide formation energy barriers) .
- Machine learning : Trained on PubChem datasets to prioritize substituents with high predicted bioactivity (e.g., trifluoromethyl groups for enhanced lipophilicity) .
- Molecular dynamics : Simulate binding stability with bacterial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
How do substituent positions on the quinoline ring influence physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., 6-fluoro): Increase ring electrophilicity, enhancing interactions with nucleophilic enzyme residues. LogP decreases by ~0.5 units compared to chloro substituents .
- Methyl at C8 : Improves membrane permeability (2-fold increase in Caco-2 permeability assays) .
- Hydroxy at C4 : Facilitates hydrogen bonding with target proteins (e.g., ΔG binding = −8.2 kcal/mol in docking studies) .
What strategies mitigate degradation during long-term stability studies of this compound?
Q. Advanced
- Lyophilization : Reduces hydrolytic degradation in aqueous buffers (shelf life extends from 7 days to 6 months at −20°C) .
- pH control : Stability is maximized at pH 6–7, avoiding keto-enol tautomerization of the hydrazide group .
- Light protection : Amber vials prevent photooxidation of the quinoline core (90% purity retained after 12 weeks vs. 60% in clear vials) .
How can derivatization of the hydrazide group expand the compound’s applications?
Q. Advanced
- Schiff base formation : React with aldehydes (e.g., 4-nitrobenzaldehyde) to create imine derivatives with enhanced anticancer activity (IC = 12 μM vs. 45 μM for parent compound) .
- Acylation : Introduce acetyl groups to improve pharmacokinetics (t increases from 2.1 to 4.8 hours in rat models) .
- Metal complexes : Coordinate with Cu(II) or Zn(II) to boost antimicrobial efficacy (MIC = 2 μg/mL vs. 8 μg/mL for free ligand) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
